molecular formula C14H20N4O B2819409 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine CAS No. 2034511-46-9

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine

Cat. No.: B2819409
CAS No.: 2034511-46-9
M. Wt: 260.341
InChI Key: CXPBUFVEIIOGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a cyclopropanecarbonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The cyclopropanecarbonyl piperazine group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with a cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropanecarbonyl piperazine moiety is known to enhance binding affinity and specificity, making it a valuable component in drug design. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-benzoic acid
  • 4-[3-(4-Cyclopropanecarbonyl-piperazin-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one

Uniqueness

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its cyclopropanecarbonyl piperazine moiety enhances its stability and binding interactions, making it a promising candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

cyclopropyl-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-10-11(2)15-9-16-13(10)17-5-7-18(8-6-17)14(19)12-3-4-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPBUFVEIIOGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.